4-(Pentan-3-yloxy)benzoic acid 4-(Pentan-3-yloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1500024-56-5
VCID: VC8410196
InChI: InChI=1S/C12H16O3/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14)
SMILES: CCC(CC)OC1=CC=C(C=C1)C(=O)O
Molecular Formula: C12H16O3
Molecular Weight: 208.25

4-(Pentan-3-yloxy)benzoic acid

CAS No.: 1500024-56-5

Cat. No.: VC8410196

Molecular Formula: C12H16O3

Molecular Weight: 208.25

* For research use only. Not for human or veterinary use.

4-(Pentan-3-yloxy)benzoic acid - 1500024-56-5

Specification

CAS No. 1500024-56-5
Molecular Formula C12H16O3
Molecular Weight 208.25
IUPAC Name 4-pentan-3-yloxybenzoic acid
Standard InChI InChI=1S/C12H16O3/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14)
Standard InChI Key IORPZOKHCNDOTA-UHFFFAOYSA-N
SMILES CCC(CC)OC1=CC=C(C=C1)C(=O)O
Canonical SMILES CCC(CC)OC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(pentan-3-yloxy)benzoic acid, reflecting its substitution pattern: a pentan-3-yloxy group (-O-C5_5H11_{11}) at the fourth position of the benzoic acid backbone . Its molecular formula C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_{3} corresponds to a molar mass of 208.25 g/mol, as confirmed by PubChem .

Structural Characterization

The molecule consists of:

  • A benzene ring substituted with a carboxylic acid (-COOH) group at position 1.

  • An ether-linked pentan-3-yloxy group (-O-CH(CH2_2CH3_3)2_2) at position 4.

The SMILES notation CCC(CC)OC1=CC=C(C=C1)C(=O)O\text{CCC(CC)OC1=CC=C(C=C1)C(=O)O} and InChIKey IORPZOKHCNDOTA-UHFFFAOYSA-N\text{IORPZOKHCNDOTA-UHFFFAOYSA-N} provide unambiguous representations of its structure . The branched alkyl chain introduces steric effects, influencing reactivity and intermolecular interactions.

Synthesis and Manufacturing

Conventional Esterification-Hydrolysis Route

The most common synthesis involves a two-step process:

  • Esterification: 4-Hydroxybenzoic acid reacts with pentan-3-ol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 4-(pentan-3-yloxy)benzoate.

    4-HO-C6H4-COOH + HO-C5H11H+4-(C5H11O)-C6H4-COOEt + H2O\text{4-HO-C}_6\text{H}_4\text{-COOH + HO-C}_5\text{H}_{11} \xrightarrow{\text{H}^+} \text{4-(C}_5\text{H}_{11}\text{O)-C}_6\text{H}_4\text{-COOEt + H}_2\text{O}
  • Hydrolysis: The ester intermediate undergoes base- or acid-catalyzed hydrolysis to yield the free carboxylic acid :

    4-(C5H11O)-C6H4-COOEt + NaOH4-(C5H11O)-C6H4-COONa + EtOH\text{4-(C}_5\text{H}_{11}\text{O)-C}_6\text{H}_4\text{-COOEt + NaOH} \rightarrow \text{4-(C}_5\text{H}_{11}\text{O)-C}_6\text{H}_4\text{-COONa + EtOH}

    Acidification then generates the final product.

Alternative Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield compared to traditional reflux methods.

  • Continuous Flow Processes: Enhance scalability and safety for industrial production.

Physicochemical Properties

Experimental and computed properties of 4-(pentan-3-yloxy)benzoic acid include:

PropertyValueSource
Molecular Weight208.25 g/mol
XLogP3 (Partition Coefficient)3.8
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors3 (Two ether O, one carboxyl O)
Rotatable Bonds5
Topological Polar Surface Area46.5 Ų

The relatively high XLogP3 value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents like ethanol or dichloromethane.

Reactivity and Functional Transformations

Carboxylic Acid Reactions

The -COOH group participates in typical acid-base and nucleophilic acyl substitution reactions:

  • Salt Formation: Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

  • Esterification: Re-esterification with alcohols under acidic conditions yields derivatives for further applications.

Ether Group Reactivity

The pentan-3-yloxy chain is generally inert under mild conditions but can undergo cleavage via strong acids (e.g., HBr in acetic acid) to regenerate 4-hydroxybenzoic acid .

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